n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide
Description
N-{7-[Bis(2-chloroethyl)amino]-9H-fluoren-2-yl}-2,2,2-trifluoroacetamide is a synthetic fluorenyl derivative characterized by a bis(2-chloroethyl)amino group at position 7 and a trifluoroacetamide moiety at position 2. The fluorenyl core provides structural rigidity, while the chloroethyl groups suggest alkylating activity, a feature common in anticancer agents like nitrosoureas .
Properties
CAS No. |
3906-88-5 |
|---|---|
Molecular Formula |
C19H17Cl2F3N2O |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
N-[7-[bis(2-chloroethyl)amino]-9H-fluoren-2-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C19H17Cl2F3N2O/c20-5-7-26(8-6-21)15-2-4-17-13(11-15)9-12-10-14(1-3-16(12)17)25-18(27)19(22,23)24/h1-4,10-11H,5-9H2,(H,25,27) |
InChI Key |
ROUIYPJPLPEYSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=C1C=C(C=C3)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide typically involves multiple steps:
Formation of the bis(2-chloroethyl)amine: This can be achieved by reacting diethanolamine with thionyl chloride in an organic solvent such as benzene.
Attachment to the fluorenyl ring: The bis(2-chloroethyl)amine is then reacted with a fluorenyl derivative under appropriate conditions to form the desired intermediate.
Introduction of the trifluoroacetamide group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide: can undergo various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation and reduction can lead to different oxidation states of the fluorenyl ring.
Scientific Research Applications
n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide: has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential use as an antineoplastic agent, similar to other nitrogen mustards. It may be investigated for its ability to alkylate DNA and inhibit cancer cell proliferation.
Materials Science: The fluorenyl ring and trifluoroacetamide group could impart unique electronic and photophysical properties, making the compound useful in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound can be used to study the mechanisms of DNA alkylation and repair, as well as the effects of trifluoroacetamide derivatives on biological systems.
Mechanism of Action
The mechanism of action of n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide involves the formation of aziridinium ions from the bis(2-chloroethyl)amino group. These ions can alkylate DNA at the N-7 position of guanine bases, leading to the formation of interstrand cross-links . This disrupts DNA replication and transcription, ultimately causing cell death. The trifluoroacetamide group may enhance the compound’s stability and cellular uptake.
Comparison with Similar Compounds
Structural Analogs: Fluorenyl Derivatives
Fluorenyl-based compounds often serve as scaffolds for drug development due to their planar aromatic structure. Key comparisons include:
Key Observations:
- Substituent Position Matters : The presence of electron-withdrawing groups (e.g., nitro, trifluoroacetamide) at position 2 enhances stability and lipophilicity, as seen in and .
- Biological Activity: Bromo and nitro groups at position 7 (as in and ) may reduce alkylating efficacy compared to the bis(2-chloroethyl)amino group in the target compound, which is designed for DNA crosslinking .
Functional Analogs: Nitrosoureas and Alkylating Agents
The bis(2-chloroethyl)amino group in the target compound parallels the chloroethyl moieties in nitrosoureas, a class of alkylating anticancer agents. Comparisons include:
Key Observations:
- Carbamoylating Activity : Unlike nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), the target compound lacks a carbamoylating group, which may reduce protein binding and associated toxicity .
- Solubility : The trifluoroacetamide group may lower logP compared to highly lipid-soluble nitrosoureas, balancing tissue penetration and systemic exposure .
Mechanistic Insights from Evidence
- Protein vs. Nucleic Acid Binding: Nitrosoureas with cyclohexyl labels bind extensively to proteins (e.g., albumin), while ethylene-labeled variants target nucleic acids . The target compound’s bis(2-chloroethyl)amino group may prioritize DNA alkylation over protein modification, akin to ethylene-labeled nitrosoureas .
- Therapeutic Index : highlights that low carbamoylating activity and high alkylating activity improve therapeutic indexes. The target compound’s design aligns with this principle.
Biological Activity
N-{7-[Bis(2-chloroethyl)amino]-9H-fluoren-2-yl}-2,2,2-trifluoroacetamide, commonly referred to as a derivative of the nitrogen mustard class of compounds, has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H17Cl2F3N2O
- CAS Number : 3906-88-5
Structural Features
The presence of the bis(2-chloroethyl)amino group is significant as it is known to contribute to the alkylating activity characteristic of nitrogen mustards. The trifluoroacetamide moiety may enhance lipophilicity and influence the compound's pharmacokinetics.
This compound primarily exerts its biological effects through:
- DNA Alkylation : The compound forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription.
- Histone Deacetylase Inhibition : Similar compounds have shown potential as HDAC inhibitors, which can alter gene expression profiles and induce apoptosis in cancer cells .
Antitumor Activity
Research indicates that derivatives of nitrogen mustards exhibit significant antitumor properties. For instance:
- In Vitro Studies : The compound demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating potent antiproliferative effects. A related study showed a compound with a similar structure inhibited tumor growth in xenograft models by approximately 48% .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (μM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| This compound | HepG2 | 1.30 | 48.89 |
| SAHA (suberoylanilide hydroxamic acid) | HepG2 | 17.25 | 48.13 |
Case Studies
- Xenograft Model Study : A study involving xenograft models demonstrated that treatment with nitrogen mustard derivatives led to significant tumor size reduction compared to controls. The mechanism involved apoptosis induction and cell cycle arrest in the G2/M phase .
- Combination Therapy : In combination with other chemotherapeutic agents such as taxol and camptothecin, the compound enhanced anticancer efficacy, indicating its potential role in combination therapies for improved treatment outcomes .
Absorption and Distribution
The trifluoroacetamide moiety is expected to improve the compound's lipophilicity, facilitating better absorption across biological membranes. However, detailed pharmacokinetic studies are necessary to fully understand its behavior in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
